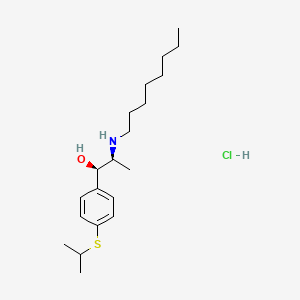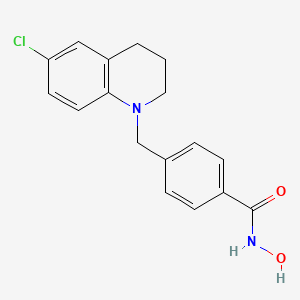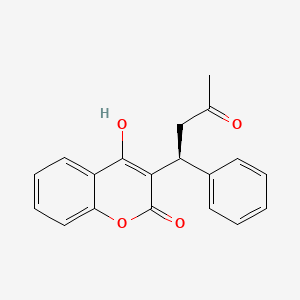
SB 205607 dihydrobromide
Descripción general
Descripción
SB 205607 dihydrobromide, also known as TAN 67, is a selective, high affinity non-peptide δ1 agonist . It has a very high affinity and selectivity for the δ1 subtype, with Ki values of 1.12, 2320, and 1790 nM at δ1, μ, and κ receptors respectively .
Molecular Structure Analysis
The chemical name of SB 205607 dihydrobromide is (R*, S*)-(±)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinoline dihydrobromide . The molecular weight is 506.28 and the formula is C23H24N2O.2HBr .Physical And Chemical Properties Analysis
SB 205607 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Adsorption Properties : A study by Ogata et al. (2015) investigated the adsorption of nitrate and nitrite ions onto carbonaceous material produced from soybean, demonstrating its potential in environmental applications (Ogata, Imai, & Kawasaki, 2015).
Environmental Impact of Antimony : Herath et al. (2017) provided a critical overview of antimony (Sb) in environmental systems, highlighting the geochemical processes that mobilize Sb and its impact on the environment (Herath, Vithanage, & Bundschuh, 2017).
Corrosion Resistance : Rafi-ud-din et al. (2016) studied the use of sodium benzoate (SB) as a corrosion inhibitor for Al6061-B4C composites, revealing its potential in enhancing material durability (Rafi-ud-din et al., 2016).
Drug Delivery Systems : A study by Tan et al. (2014) focused on developing a sustained release formulation of silibinin (SB) using carbon nanotubes, indicating the role of SB in pharmaceutical applications (Tan, Karthivashan, Arulselvan, Fakurazi, & Hussein, 2014).
Biogeochemistry of Antimony : Li et al. (2016) reviewed bacterial antimony transformations, emphasizing its biochemistry and environmental significance (Li, Wang, Oremland, Kulp, Rensing, & Wang, 2016).
Bioremediation Technologies : Robles-González et al. (2008) reviewed the use of slurry bioreactors (SB) for bioremediation of polluted soils and sediments, highlighting the technology's efficacy in treating contaminated environments (Robles-González, Fava, & Poggi‐Varaldo, 2008).
Synthetic Biology in Drug Discovery : Trosset and Carbonell (2015) discussed the role of synthetic biology (SB) in drug discovery, illustrating its potential in synthesizing and discovering new pharmaceuticals (Trosset & Carbonell, 2015).
Propiedades
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFBFMLKRAWEU-YJKXCHRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 205607 dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



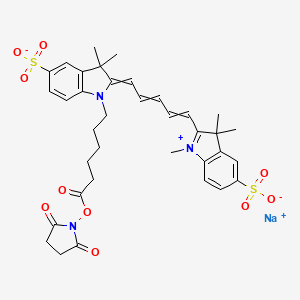
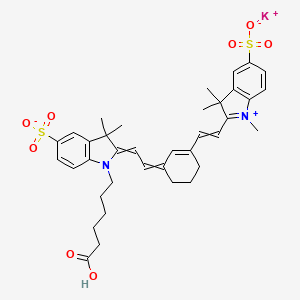



![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)
